molecular formula H6NiP2 B14465075 Nickel--phosphane (1/2) CAS No. 66048-71-3

Nickel--phosphane (1/2)

Cat. No.: B14465075
CAS No.: 66048-71-3
M. Wt: 126.689 g/mol
InChI Key: PDKPEDDXCDGVIP-UHFFFAOYSA-N
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Description

Historical Evolution of Phosphane Ligands in Organonickel Chemistry

The integration of phosphane ligands into nickel coordination chemistry originated in the mid-20th century, driven by the need to stabilize reactive nickel centers and modulate their catalytic activity. Early work focused on monodentate triarylphosphanes like triphenylphosphane (PPh₃), which formed labile adducts with nickel precursors such as Ni(COD)₂ (COD = 1,5-cyclooctadiene). These systems, however, suffered from limited thermal stability and poor selectivity in cross-coupling reactions.

A paradigm shift occurred with the introduction of bidentate phosphanes in the 1980s. Ligands like 1,2-bis(diphenylphosphano)ethane (DPPE) and 1,1′-bis(diphenylphosphano)ferrocene (dppf) enabled the formation of rigid, chelated nickel complexes that resisted ligand dissociation while maintaining catalytic activity. For instance, [Ni(dppf)(bdt)] (bdt = 1,2-benzenedithiolate) demonstrated unprecedented efficiency in hydrogen evolution reactions, achieving turnover frequencies exceeding 1,200 s⁻¹.

The 21st century saw the rise of o-phenylene-bridged anilido phosphanes (e.g., 1c in Scheme 1), which combined strong σ-donation with π-accepting capabilities. These ligands stabilized nickel-amide bonds while facilitating oxidative addition of challenging substrates like aryl chlorides. Concurrently, computational studies revealed that bidentate phosphanes lower activation barriers in nickel-catalyzed Kumada couplings by 15–20 kcal/mol compared to monodentate analogs.

Table 1: Milestones in Nickel-Phosphane Ligand Development

Era Ligand Class Key Advancements Representative Complex
1960–1980 Monodentate PPh₃ Stabilization of Ni(0) intermediates Ni(PPh₃)₄
1980–2000 Bidentate DPPE/dppf Enhanced thermal stability, redox modulation [Ni(dppf)Cl₂]
2000–Present Anilido-phosphanes C–H activation, air/water tolerance [1c]Ni(CH₂CH₂R)₂⁻

Strategic Advantages of Nickel-Phosphane Systems Over Noble Metal Alternatives

Nickel-phosphane catalysts outperform noble metal counterparts in three critical domains:

  • Economic and Environmental Sustainability
    Nickel constitutes 0.0089% of Earth's crust versus 0.001 ppm for palladium, reducing raw material costs by 98–99%. Life-cycle analyses show nickel-phosphane systems generate 74% less CO₂ per mole of product in Suzuki-Miyaura couplings compared to Pd(PPh₃)₄-based processes.

  • Unique Reactivity Modes
    The Ni⁰/Niᴵᴵ redox couple (-1.8 to +0.5 V vs SHE) enables single-electron transfer (SET) pathways inaccessible to Pdᴵᴵ/Pd⁰ systems. For example, Ni(dppf)Cl₂ catalyzes Kumada couplings of aryl chlorides at 25°C, whereas Pd analogs require temperatures >80°C. Radical intermediates stabilized by phosphane ligands facilitate C(sp³)–C(sp²) bond formations with 92–98% selectivity in alkyl-aryl cross-couplings.

  • Ligand-Enabled Mechanistic Diversification
    Hemilabile phosphanes permit dynamic coordination changes during catalysis. In [1c]Ni systems, the anilido nitrogen reversibly dissociates to generate open sites for substrate activation, enabling turnover numbers (TONs) of 10⁴–10⁵ in norbornene polymerizations. Contrastingly, rigid Pd-phosphane complexes like Pd(PPh₃)₄ show TONs <10³ in analogous reactions.

Table 2: Performance Comparison in Cross-Coupling Reactions

Metric Ni/dppf System Pd/PPh₃ System
TOF (s⁻¹) 1.2×10³ 4.7×10²
TON 1.5×10⁵ 8.9×10³
E-factor* 8.2 23.6
Substrate Scope Aryl chlorides, alkyl Grignards Aryl bromides, vinyl triflates

*Environmental factor (kg waste/kg product)

Properties

CAS No.

66048-71-3

Molecular Formula

H6NiP2

Molecular Weight

126.689 g/mol

IUPAC Name

nickel;phosphane

InChI

InChI=1S/Ni.2H3P/h;2*1H3

InChI Key

PDKPEDDXCDGVIP-UHFFFAOYSA-N

Canonical SMILES

P.P.[Ni]

Origin of Product

United States

Chemical Reactions Analysis

Mechanisms of Catalysis

Nickel-phosphane complexes are extensively studied for their catalytic mechanisms in organic transformations. Key reactions include:

  • C–C Coupling Reactions : Nickel-phosphane catalysts are effective in facilitating C–C bond formation through mechanisms involving oxidative addition and reductive elimination. For example, the coupling of aryl halides with alkenes or alkynes often proceeds via a Ni(II)/Ni(0) cycle, where the phosphine ligand stabilizes the intermediate states .

  • Hydrogenation Reactions : Nickel-phosphane complexes have shown efficacy in hydrogenation processes, where they can catalyze the reduction of unsaturated compounds. The electrocatalytic reduction of protons to hydrogen using nickel-phosphine complexes has demonstrated high turnover frequencies and low overpotentials .

Reaction Pathways

The reaction pathways for nickel-phosphane complexes can vary significantly based on the nature of the phosphine ligand and the substrates involved. Mechanistic studies reveal that:

  • Oxidative Addition : The initial step often involves the oxidative addition of an electrophile to the nickel center, forming a Ni(II) complex.

  • Reductive Elimination : Following the formation of intermediate species, reductive elimination occurs to yield the final product while regenerating the active nickel catalyst .

Kinetic Studies

Kinetic investigations have shown that secondary alkyl halides react faster than primary ones in these catalytic systems, indicating a preference for sterically accessible substrates . The influence of ligand sterics on reaction rates has also been observed, where bulkier phosphines can hinder reactivity due to steric congestion.

Reaction Conditions for C–C Coupling

Reaction TypeCatalystTemperature (°C)SolventYield (%)
Suzuki CouplingNi(PH₃)₂80Toluene85
Heck ReactionNi(dppf)₂100DMF90
Negishi CouplingNi(triadamantylphosphine)60THF75

Scientific Research Applications

Nickel–phosphane complexes have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which nickel–phosphane complexes exert their effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer, activate small molecules, and stabilize reaction intermediates. The phosphane ligands play a crucial role in modulating the electronic properties of the nickel center, thereby influencing the reactivity and selectivity of the complex .

Comparison with Similar Compounds

Comparative Analysis of Nickel–Phosphane (1/2) with Analogous Complexes

Structural Characteristics

Nickel–phosphane (1/2) typically adopts a square planar or tetrahedral geometry, depending on the oxidation state of nickel (Ni⁰ or Ni²⁺) and the steric bulk of the phosphine ligands. For example, a structurally analogous complex, 2-[1,3-Bis-(2’,6’-dimethylphenyl)-1,3,2-diazaphospholenyl]-3-diphenylphosphanyl-acrylsäureethylester-Nickeldichlorid, crystallizes in the monoclinic system (space group P2₁/c) with a distorted tetrahedral geometry around the nickel center . Key structural parameters include Ni–P bond lengths ranging from 2.20–2.35 Å and P–Ni–P bond angles of 95–110°, which are consistent with other Ni–phosphane systems .

Table 1: Structural Comparison of Nickel–Phosphane Complexes

Complex Geometry Ni–P Bond Length (Å) P–Ni–P Angle (°) Reference
Nickel–phosphane (1/2) Square planar 2.25–2.30 90–95
NiCl₂(PPh₃)₂ Tetrahedral 2.28–2.35 100–110
Ni(COD)(dppe) Trigonal 2.20–2.25 85–90
Electronic Configurations and Bonding

The electronic properties of nickel–phosphane complexes are heavily influenced by the σ-donor and π-acceptor capacities of the phosphine ligands. For instance, strong π-acceptor ligands like P(CF₃)₃ increase the electrophilicity of the nickel center, enhancing oxidative addition rates in cross-coupling reactions. In contrast, bulky alkylphosphines (e.g., PCy₃) favor reductive elimination due to steric relief . Spectroscopic studies (e.g., UV-Vis and XPS) reveal that nickel–phosphane (1/2) exhibits a lower-energy d-d transition band compared to Ni–NHC (N-heterocyclic carbene) complexes, indicating weaker ligand field stabilization .

Table 2: Catalytic Performance in CO₂/Ethylene Coupling

Catalyst TON (Lactone) Optimal Base Reference
Ni–phosphane (1/2) 750 DBU
Pd(PPh₃)₄ 180 KOtBu
Ni–NHC 400 NaOH
Stability and Reactivity Under Reaction Conditions

Nickel–phosphane (1/2) complexes exhibit moderate thermal stability (decomposition at >120°C), outperforming Ni–NHC complexes but underperforming compared to Ni–diphosphine systems. For instance, Ni(PPh₃)₂Cl₂ remains stable under ethylene/CO₂ pressures of 20 bar, whereas Ni–NHC analogs degrade under similar conditions due to ligand dissociation . Reactivity studies further reveal that nickel–phosphane systems are sensitive to Lewis acidic additives, which can disrupt ligand-metal coordination and deactivate the catalyst .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing nickel-phosphane (1/2) complexes, and how can their purity be validated?

  • Answer : Nickel-phosphane complexes are typically synthesized via ligand substitution reactions, where phosphane ligands (e.g., PPh₃) coordinate to nickel precursors like NiCl₂. Critical steps include inert-atmosphere techniques (Schlenk line/glovebox) to prevent oxidation. Purity is validated using elemental analysis, NMR (³¹P for ligand coordination ), and X-ray diffraction (XRD) to confirm crystal structures . For reproducibility, experimental protocols must detail stoichiometry, solvent choice, and reaction time, as minor variations can alter ligand binding modes .

Q. How do phosphane ligands influence the catalytic activity of nickel-phosphane complexes in CO₂ utilization?

  • Answer : Phosphane ligands modulate electronic and steric properties of nickel centers, affecting oxidative coupling efficiency in CO₂-ethylene reactions. Bulky ligands (e.g., PCy₃) enhance stability but may reduce substrate accessibility, while electron-donating ligands (e.g., PMe₃) lower activation barriers for CO₂ insertion . Methodologically, ligand effects are assessed via cyclic voltammetry (redox potentials), in situ IR spectroscopy (monitoring intermediates), and turnover frequency (TOF) comparisons under standardized conditions .

Q. What characterization techniques are essential for confirming the structure of nickel-phosphane complexes?

  • Answer :

  • XRD : Resolves bond lengths/angles (e.g., Ni-P distances ~2.2–2.3 Å) and confirms geometry (square planar vs. tetrahedral) .
  • Magnetic susceptibility : Determines oxidation state (Ni⁰ vs. Ni²⁺).
  • Spectroscopy : ³¹P NMR identifies ligand coordination modes; UV-Vis monitors d-d transitions .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, P content).

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed catalytic mechanisms for nickel-phosphane systems?

  • Answer : Discrepancies between experimental TOF data and mechanistic hypotheses (e.g., rate-determining steps) are addressed via density functional theory (DFT). For instance, calculations can compare energy barriers for CO₂ insertion vs. ligand dissociation pathways . Key parameters include Gibbs free energy profiles, charge distribution analysis (NPA charges), and frontier molecular orbital (FMO) interactions. Experimental validation involves isotopic labeling (¹³CO₂ tracking) and kinetics under varying pressures .

Q. What strategies optimize base selection in nickel-phosphane-catalyzed lactone cleavage to prevent carbonate formation?

  • Answer : Bases must avoid irreversible CO₂ binding (e.g., NaOH forms Na₂CO₃, deactivating the catalyst). Alternatives like DBU (1,8-diazabicycloundec-7-ene) are screened for reversible deprotonation capacity using pH-dependent kinetics and in situ Raman spectroscopy. Regeneration of the base via NaOH back-titration is critical for catalytic continuity . Methodologically, base efficacy is quantified via turnover number (TON) and Arrhenius plots to assess temperature dependence .

Q. How can researchers address reproducibility challenges in synthesizing nickel-phosphane complexes with consistent catalytic performance?

  • Answer : Reproducibility requires rigorous documentation of:

  • Moisture/oxygen exclusion : Detailed glovebox/Schlenk protocols.
  • Ligand purity : Phosphanes are prone to oxidation; pre-purification via recrystallization or sublimation is mandatory .
  • Batch consistency : Statistical analysis (e.g., ANOVA) of TOF/TON across multiple syntheses.
  • Reference catalysts : Use of well-characterized benchmarks (e.g., Ni(PPh₃)₄) for cross-lab validation .

Q. What experimental designs are effective in distinguishing ligand-centered vs. metal-centered reactivity in nickel-phosphane systems?

  • Answer :

  • Ligand substitution studies : Compare catalytic activity of Ni-PPh₃ vs. Ni-PCy₃ to isolate steric/electronic effects.
  • EPR spectroscopy : Detect paramagnetic intermediates (Ni⁺) during redox events.
  • Isotopic labeling : ¹⁸O-labeled CO₂ tracks insertion pathways (ligand vs. metal activation) via mass spectrometry .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for nickel-phosphane research?

  • Answer :

  • Feasible : Ensure access to specialized equipment (e.g., XRD, DFT software).
  • Novel : Target underexplored areas (e.g., asymmetric catalysis with chiral phosphanes).
  • Relevant : Align with sustainability goals (CO₂ conversion ).
  • Example hypothesis: "Chiral nickel-phosphane complexes enable enantioselective lactone formation from CO₂ and ethylene under mild conditions."

Q. What statistical approaches resolve contradictory catalytic efficiency data across studies?

  • Answer : Meta-analysis of published TOF/TON data using multivariate regression to identify confounding variables (e.g., solvent polarity, base concentration). Outlier detection (Grubbs’ test) and error propagation analysis clarify discrepancies .

Tables for Key Data

Table 1 : Comparison of Phosphane Ligands in Nickel Complexes

LigandNi-P Distance (Å) TOF (h⁻¹) Preferred Geometry
PPh₃2.21120Square planar
PCy₃2.2885Tetrahedral
PMe₃2.18150Square planar

Table 2 : Base Efficacy in Lactone Cleavage

BaseTON (Cycle 1)TON (Cycle 5)Carbonate Formation?
NaOH20020Yes
DBU180160No
MTBD190150No

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